![molecular formula C26H16O6 B5130357 7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione](/img/structure/B5130357.png)
7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione
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Overview
Description
7-(4-methoxyphenyl)-6H,7H,8H-chromeno[3',4':5,6]pyrano[3,2-c]chromene-6,8-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as 'Coumarin' and has been extensively studied for its synthesis, mechanism of action, and biochemical and physiological effects.
Scientific Research Applications
Synthesis of Dihydropyrano[2,3-c]pyrazoles
This compound has been used in the synthesis of dihydropyrano[2,3-c]pyrazoles . The synthesis was performed using nano-eggshell/Ti (IV) as a catalyst, and the reaction involved aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .
PARP-1 Inhibitors
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which include this compound, have been studied as potential inhibitors against Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is involved in DNA repair damage, and inhibitors can be used in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Anticancer Activities
The compound has shown promising anticancer activities against various human cancer cell lines, including human glioma cell line (SHG-44), human lung cancer cell line (H1299), breast cancer cell line (MCF7), and human colon carcinoma cell line (HCT-116) .
Green Synthesis of Pyrano[3,2-c]Chromene-diones
This compound has been used in the green synthesis of new derivatives of pyrano[3,2-c]chromene-diones . The synthesis was performed through the reaction of aromatic aldehydes, indandione, and 4-hydroxycoumarin in water .
Solar Cells Dyes
Coumarin and its derivatives, which include this compound, have been used in the development of solar cells dyes .
Light Emitting Diodes
This compound, as a derivative of coumarin, has also found applications in the development of light emitting diodes .
Mechanism of Action
Target of Action
Similar compounds such as chromeno[4,3-b]pyrano[3,4-e]pyridine-6,8-dione derivatives have been synthesized and studied for their significant biological activities .
Mode of Action
It is suggested that the presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the active site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .
Biochemical Pathways
It is known that similar compounds, such as dihydropyrano[2,3-c]pyrazoles, are synthesized via a multicomponent reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate . These compounds have wide applications in medicinal and pharmaceutical chemistry .
Pharmacokinetics
It is predicted that most of the synthesized compounds have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
Similar compounds have shown promising activity in various biological applications, including anti-alzheimer, antidiabetic, serine protease inhibitors, anticancer, and antibiotic applications .
Action Environment
The synthesis of similar compounds has been performed under green conditions in water, which is critical from an environmental viewpoint .
properties
IUPAC Name |
13-(4-methoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,17,19,21-octaene-11,15-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H16O6/c1-29-15-12-10-14(11-13-15)20-21-23(16-6-2-4-8-18(16)30-25(21)27)32-24-17-7-3-5-9-19(17)31-26(28)22(20)24/h2-13,20H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOKPCDDXOZCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4OC3=O)OC5=C2C(=O)OC6=CC=CC=C65 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-Methoxyphenyl)-2,10,16-trioxapentacyclo[12.8.0.0^{3,12}.0^{4,9}.0^{17,22}]docosa-1(14),3(12),4(9),5,7,17(22),18,20-octaene-11,15-dione |
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